molecular formula C11H11NO5 B2620397 methyl (E)-4-(2-nitrophenoxy)-2-butenoate CAS No. 478064-21-0

methyl (E)-4-(2-nitrophenoxy)-2-butenoate

Cat. No.: B2620397
CAS No.: 478064-21-0
M. Wt: 237.211
InChI Key: TXPBVOLPRBZKTB-QPJJXVBHSA-N
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Description

Methyl (E)-4-(2-nitrophenoxy)-2-butenoate is an organic compound that belongs to the class of nitrophenyl ethers. This compound is characterized by the presence of a nitro group attached to a phenoxy ring, which is further connected to a butenoate ester. The compound’s structure and functional groups make it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-4-(2-nitrophenoxy)-2-butenoate typically involves the reaction of 2-nitrophenol with methyl (E)-4-chloro-2-butenoate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the chloro-butenoate, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. Commonly used solvents include dimethylformamide and tetrahydrofuran, while bases like potassium carbonate or sodium hydroxide are employed to generate the phenoxide ion. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-4-(2-nitrophenoxy)-2-butenoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.

    Oxidation: The phenoxy ring can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Amines or alcohols in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Reduction: Methyl (E)-4-(2-aminophenoxy)-2-butenoate.

    Substitution: this compound derivatives with amide or ester functionalities.

    Oxidation: Quinone derivatives of the phenoxy ring.

Scientific Research Applications

Methyl (E)-4-(2-nitrophenoxy)-2-butenoate has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Chemical Biology: The compound is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of methyl (E)-4-(2-nitrophenoxy)-2-butenoate and its derivatives depends on the specific biological target or chemical reaction. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-4-(2-aminophenoxy)-2-butenoate: A reduced derivative with an amino group instead of a nitro group.

    Methyl (E)-4-(2-methoxyphenoxy)-2-butenoate: A derivative with a methoxy group on the phenoxy ring.

    Methyl (E)-4-(2-chlorophenoxy)-2-butenoate: A derivative with a chloro group on the phenoxy ring.

Uniqueness

Methyl (E)-4-(2-nitrophenoxy)-2-butenoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions, making the compound valuable in various synthetic and research applications. Additionally, the compound’s structure allows for easy modification, enabling the synthesis of a wide range of derivatives with diverse properties.

Properties

IUPAC Name

methyl (E)-4-(2-nitrophenoxy)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-16-11(13)7-4-8-17-10-6-3-2-5-9(10)12(14)15/h2-7H,8H2,1H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPBVOLPRBZKTB-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCOC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/COC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901320072
Record name methyl (E)-4-(2-nitrophenoxy)but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819360
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478064-21-0
Record name methyl (E)-4-(2-nitrophenoxy)but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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